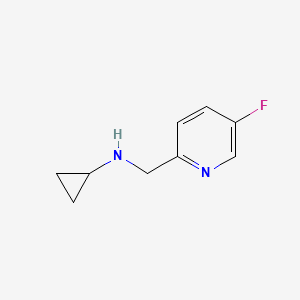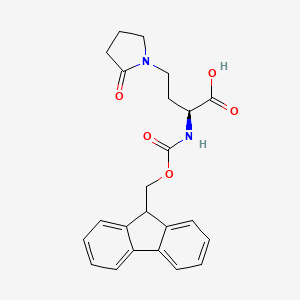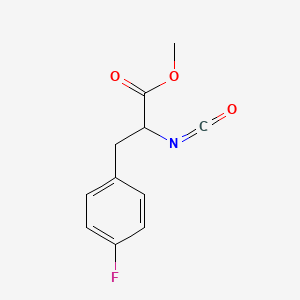
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate: is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a fluorophenyl group attached to a propionate backbone, with an isocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate typically involves the reaction of 4-fluoroaniline with methyl acrylate under controlled conditions to form the corresponding intermediate. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Ureas and Carbamates: From nucleophilic substitution reactions.
Amines: From reduction or hydrolysis reactions.
Oxides: From oxidation reactions.
科学研究应用
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Explored for its potential as a building block in the design of new therapeutic agents.
作用机制
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- Methyl 3-(4-chlorophenyl)-2-isocyanatopropionate
- Methyl 3-(4-bromophenyl)-2-isocyanatopropionate
- Methyl 3-(4-methylphenyl)-2-isocyanatopropionate
Comparison: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, or methyl analogs. The electronic effects of the fluorine atom can also impact the compound’s reactivity in chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C11H10FNO3 |
|---|---|
分子量 |
223.20 g/mol |
IUPAC 名称 |
methyl 3-(4-fluorophenyl)-2-isocyanatopropanoate |
InChI |
InChI=1S/C11H10FNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
InChI 键 |
LGHLKJBYUBBGNR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


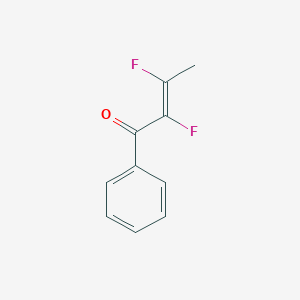
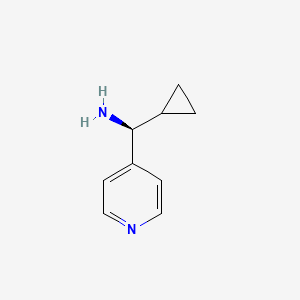
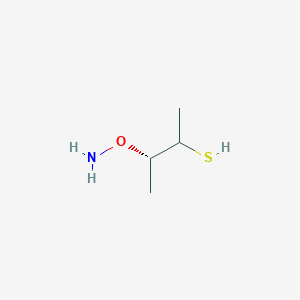
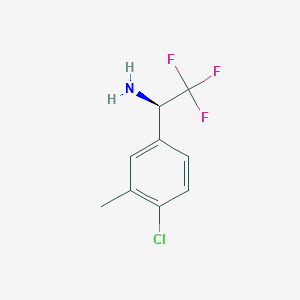
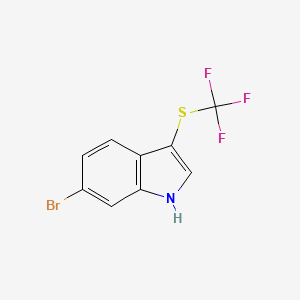
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)

![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
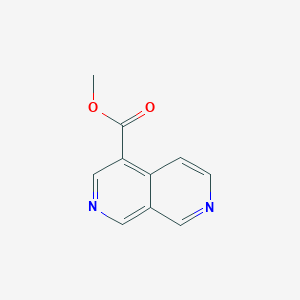

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
